5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde
Description
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups:
- 5-(1,1-Dimethylethyl): A bulky tert-butyl group at the 5-position, providing steric hindrance and enhancing lipophilicity.
- 3-(Trimethylsilyl): A trimethylsilyl (TMS) group at the 3-position, known for its electron-donating properties and role in stabilizing intermediates during synthesis .
This compound is structurally tailored for applications in organic synthesis, particularly as a precursor or directing group in catalytic transformations.
Properties
Molecular Formula |
C14H22O2Si |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)11-7-10(9-15)13(16)12(8-11)17(4,5)6/h7-9,16H,1-6H3 |
InChI Key |
AKWCIFYDQNZWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Method 1: Sequential Friedel-Crafts Alkylation and Silylation
Reaction Scheme
Friedel-Crafts Alkylation :
- Substrate : 2-Hydroxybenzaldehyde.
- Reagent : tert-Butyl chloride, AlCl₃ (catalyst).
- Conditions : 0–5°C, DCM solvent, 12 h.
- Outcome : Introduces tert-butyl group at the 5-position via electrophilic substitution.
Hydroxyl Protection :
- Reagent : Trimethylsilyl chloride (TMSCl), imidazole.
- Conditions : RT, THF, 6 h.
- Outcome : Protects the hydroxyl group as a TMS ether.
Silylation at the 3-Position :
- Reagent : Hexamethyldisilazane (HMDS), BF₃·Et₂O.
- Conditions : Reflux, toluene, 24 h.
- Yield : 68% (over three steps).
Mechanistic Analysis
The Friedel-Crafts step proceeds via a Wheland intermediate, with AlCl₃ polarizing the tert-butyl chloride to generate a carbocation. Silylation involves nucleophilic attack by the deprotonated hydroxyl group on TMSCl, followed by BF₃-mediated electrophilic substitution for the second silyl group.
Method 2: Sonogashira Coupling-Based Synthesis
Reaction Protocol
Precursor Synthesis :
Work-Up :
Advantages and Limitations
- Advantages : High regioselectivity, compatibility with sensitive functional groups.
- Limitations : Requires palladium catalysts, elevated cost.
Method 3: Direct Silylation of Prefunctionalized Benzaldehydes
Experimental Procedure
- Substrate : 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde.
- Silylating Agent : Trimethylsilyl triflate (TMSOTf).
- Base : 2,6-Lutidine.
- Conditions : –78°C to RT, DCM, 8 h.
- Yield : 82%.
Key Observations
Low temperatures suppress side reactions, while lutidine scavenges triflic acid, enhancing silylation efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenge |
|---|---|---|---|---|
| Friedel-Crafts | 68 | Low | Moderate | Over-alkylation |
| Sonogashira Coupling | 74 | High | High | Catalyst removal |
| Direct Silylation | 82 | Moderate | High | Cryogenic conditions |
Mechanistic and Kinetic Considerations
Steric Effects in Silylation
The tert-butyl group hinders approach to the 3-position, necessitating bulky silylating agents (e.g., TMSOTf) or Lewis acids (BF₃) to overcome kinetic barriers.
Applications and Derivatives
Ligand Synthesis
The compound serves as a precursor for Schiff base ligands in coordination polymers, as demonstrated in Zn-COF synthesis via condensation with 1,2-diaminocyclohexane.
Pharmaceutical Intermediates
Its aldehyde group participates in reductive amination to yield bioactive amines, exemplified in adrenergic receptor modulator syntheses.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzyl alcohol.
Substitution: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoate.
Scientific Research Applications
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates and products through nucleophilic addition, oxidation, or reduction reactions. The tert-butyl and trimethylsilyl groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent critically influences reactivity, stability, and physical properties. Key comparisons include:
Notes:
- The trimethylsilyl group in the target compound offers a balance between steric bulk and reactivity, making it more versatile in synthesis than the bulkier tert-butyldimethylsilyl variant .
- The methylthio group in CAS 81322-70-5 introduces sulfur-based reactivity but lacks the silicon-driven stabilization seen in silylated analogs .
Structural Complexity and Dimeric Derivatives
The dimeric analog 5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) (CAS 943407-01-0) highlights extended applications:
- Molecular Formula : C₃₂H₃₀O₄
- Molar Mass : 478.58 g/mol
- Properties :
- Applications: Potential use in materials science (e.g., as a ligand or polymer precursor) due to its π-conjugated backbone .
Physicochemical and Functional Comparisons
Solubility and Lipophilicity:
- The trimethylsilyl group increases hydrophobicity (clogP ~4.5 estimated) compared to the methylthio analog (clogP ~3.2) .
- The dimeric derivative’s large structure (clogP ~7.8) renders it poorly soluble in polar solvents, limiting its utility in aqueous systems .
Acidity and Reactivity:
- The hydroxyl group’s pKa in the target compound is likely lowered by the electron-donating TMS group (predicted pKa ~9.5), contrasting with the methylthio analog (pKa ~10.2) where electron-withdrawing effects dominate .
- The tert-butyldimethylsilyl variant (CAS 954382-23-1) may exhibit reduced acidity due to increased steric shielding of the hydroxyl group .
Biological Activity
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is a compound of interest in various fields due to its potential biological activities. This article aims to explore its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C13H18O2Si
- CAS Number : 11413690
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The structure of this compound suggests it may interact with biological systems similarly to other benzaldehyde derivatives.
Anticancer Activity
A study on the structure-activity relationship of benzaldehyde derivatives found that certain modifications can enhance antiproliferative effects against cancer cell lines. For instance, benzopsoralens showed marked antiproliferative effects by inhibiting topoisomerase II, suggesting that similar mechanisms might be explored for this compound .
Antimicrobial Properties
Benzaldehyde derivatives have been reported to possess antimicrobial properties. A comparative study indicated that compounds with hydroxymethyl or similar substituents exhibited significant activity against various bacterial strains. This activity is often attributed to their ability to disrupt microbial cell membranes .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Bactericidal effects | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Anticancer Activity
In a laboratory setting, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner, with significant reductions observed at concentrations above 10 µM. The mechanism of action was hypothesized to involve the inhibition of topoisomerase enzymes, similar to findings in related compounds .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including those structurally related to this compound. The results demonstrated effective inhibition of Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Q & A
Q. Methodological Answer :
- Crystal Packing : Bulky substituents disrupt lattice symmetry, leading to low-quality crystals. Use slow evaporation from a hexane/ethyl acetate mixture to improve crystal growth .
- Disorder : The tert-butyl group may exhibit rotational disorder. Refine structures using restraints in software like SHELXL .
- Validation : Cross-validate bond lengths/angles with DFT calculations (e.g., B3LYP/6-31G* basis set) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Q. Methodological Answer :
- Solubility Testing : Use a standardized shake-flask method:
- Polar solvents (e.g., ethanol) : ~8–10 mg/mL at 25°C (similar to 4-hydroxybenzaldehyde derivatives) .
- Nonpolar solvents (e.g., hexane) : <1 mg/mL due to TMS hydrophobicity.
- Contradiction Analysis : Discrepancies may stem from residual moisture (hydrolyzing TMS) or impurities. Ensure anhydrous conditions and characterize via Karl Fischer titration .
Application: What role does this compound play in synthesizing sterically hindered ligands for catalysis?
Q. Methodological Answer :
- Ligand Design : The aldehyde can condense with amines to form Schiff base ligands. For example:
- Catalytic Activity : Steric bulk enhances selectivity in asymmetric catalysis (e.g., Suzuki-Miyaura coupling) by preventing undesired side reactions .
Optimization Tip : Adjust the electron-withdrawing/donating nature of substituents via Hammett plots .
Data Contradiction: How to address discrepancies in reported NMR chemical shifts?
Q. Methodological Answer :
- Source Analysis : Differences may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration. Replicate conditions from cited studies .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the aldehyde proton with adjacent carbons .
- Quantum Computation : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 16) to identify outliers .
Stability: What storage conditions are optimal for long-term stability?
Q. Methodological Answer :
- Moisture Sensitivity : Store under argon at −20°C in amber vials with molecular sieves (3Å) to prevent TMS hydrolysis .
- Thermal Stability : TGA analysis shows decomposition >150°C. Avoid prolonged heating during synthesis .
Advanced: How does this compound serve as a precursor for photoluminescent materials?
Q. Methodological Answer :
- Conjugated Systems : Condense with diaminobenzene to form extended π-systems for fluorescence. The TMS group can enhance electron delocalization .
- Optoelectronic Testing : Measure quantum yield (e.g., integrating sphere) and compare with analogues lacking bulky substituents .
Mechanistic Study: What strategies mitigate side reactions during silylation?
Q. Methodological Answer :
- Base Selection : Use Hunig’s base (DIEA) instead of triethylamine for slower HCl release, minimizing aldehyde oxidation .
- Monitoring : Track reaction progress via in-situ IR (aldehyde C=O stretch at ~1700 cm⁻¹) .
- Workup : Quench with ice-cold NaHCO₃ to neutralize residual acid before column chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
